Cas no 1643156-18-6 (4-bromo-5-fluoro-2-hydrazino-benzoic acid;hydrochloride)

4-bromo-5-fluoro-2-hydrazino-benzoic acid;hydrochloride 化学的及び物理的性質
名前と識別子
-
- 4-bromo-5-fluoro-2-hydrazinylbenzoic acid hydrochloride
- ZZRRUDZJDKELRL-UHFFFAOYSA-N
- SY247629
- 4-Bromo-5-fluoro-2-hydrazinobenzoic Acid Hydrochloride
- 4-bromo-5-fluoro-2-hydrazino-benzoic acid;hydrochloride
- AC4637
- CS-0374542
- PS-15869
- DB-195388
- 1643156-18-6
- AKOS030567672
- 4-bromo-5-fluoro-2-hydrazinylbenzoic acid;hydrochloride
- MFCD28159965
- SCHEMBL16320375
- 4-Bromo-5-fluoro-2-hydrazineylbenzoic acid hydrochloride
-
- MDL: MFCD28159965
- インチ: 1S/C7H6BrFN2O2.ClH/c8-4-2-6(11-10)3(7(12)13)1-5(4)9;/h1-2,11H,10H2,(H,12,13);1H
- InChIKey: ZZRRUDZJDKELRL-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC(C(=O)O)=C(C=1)NN)F.Cl
計算された属性
- せいみつぶんしりょう: 283.93635g/mol
- どういたいしつりょう: 283.93635g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 205
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.4
4-bromo-5-fluoro-2-hydrazino-benzoic acid;hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D779029-1g |
4-Bromo-5-fluoro-2-hydrazinobenzoic Acid Hydrochloride |
1643156-18-6 | 95% | 1g |
$870 | 2024-07-20 | |
eNovation Chemicals LLC | Y1208691-10G |
4-bromo-5-fluoro-2-hydrazino-benzoic acid;hydrochloride |
1643156-18-6 | 97% | 10g |
$1325 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB98021-1-1G |
4-bromo-5-fluoro-2-hydrazino-benzoic acid;hydrochloride |
1643156-18-6 | 97% | 1g |
¥ 1,405.00 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1445212-10g |
4-Bromo-5-fluoro-2-hydrazineylbenzoic acid hydrochloride |
1643156-18-6 | 98% | 10g |
¥9986 | 2023-04-15 | |
eNovation Chemicals LLC | Y1208691-1G |
4-bromo-5-fluoro-2-hydrazino-benzoic acid;hydrochloride |
1643156-18-6 | 97% | 1g |
$260 | 2024-07-21 | |
eNovation Chemicals LLC | Y1208691-500mg |
4-bromo-5-fluoro-2-hydrazino-benzoic acid;hydrochloride |
1643156-18-6 | 97% | 500mg |
$185 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB98021-1-10g |
4-bromo-5-fluoro-2-hydrazino-benzoic acid;hydrochloride |
1643156-18-6 | 97% | 10g |
¥7042.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB98021-1-25g |
4-bromo-5-fluoro-2-hydrazino-benzoic acid;hydrochloride |
1643156-18-6 | 97% | 25g |
¥14085.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB98021-1-250mg |
4-bromo-5-fluoro-2-hydrazino-benzoic acid;hydrochloride |
1643156-18-6 | 97% | 250mg |
¥561.0 | 2024-04-23 | |
Ambeed | A307303-25g |
4-Bromo-5-fluoro-2-hydrazinylbenzoic acid hydrochloride |
1643156-18-6 | 98% | 25g |
$2121.0 | 2024-04-23 |
4-bromo-5-fluoro-2-hydrazino-benzoic acid;hydrochloride 関連文献
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Yin Li,Xiuyang Lu,Ruiqin Yang,Weijian Tong,Lijun Xu,Lucas de Bondelon,Hongpeng Wang,Ju Zhu,Qing Ge RSC Adv. 2016 6 28219
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Mei-Ling Zhang,Wu-Li-Ji Hasi,Xiang Lin,Xiao-Rong Zhao,Xiu-Tao Lou,Si-qin-gao-wa Han,Dian-Yang Lin,Zhi-Wei Lu Anal. Methods 2015 7 8241
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M. Otsuka,Y. Maeno,T. Fukami,M. Inoue,T. Tagami,T. Ozeki CrystEngComm 2015 17 7430
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Jufeng Sun,Jennifer R. Baker,Cecilia C. Russell,Hong N. T. Pham,Chloe D. Goldsmith,Peter J. Cossar,Jennette A. Sakoff,Christopher J. Scarlett,Adam McCluskey RSC Med. Chem. 2023 14 2246
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Fuhua Wei,Qinhui Ren,Huan Zhang,Lili Yang,Hongliang Chen,Zhao Liang,Ding Chen RSC Adv. 2021 11 9977
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Li-rong Nie,Hang Song,Alula Yohannes,Siwei Liang,Shun Yao RSC Adv. 2018 8 25201
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Sai Kin Chay,Alison V. Keating,Colin James,Abil E. Aliev,Shozeb Haider,Duncan Q. M. Craig RSC Adv. 2018 8 3564
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Honglan Qi,Chen Wang,Rui Zou,Libo Li Anal. Methods 2011 3 446
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Honglan Qi,Chen Wang,Rui Zou,Libo Li Anal. Methods 2011 3 446
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Siyu Guo,Chao Huang,Ning Zhang,Shujuan Ma,Chunmiao Bo,Bolin Gong,Junjie Ou Anal. Methods 2022 14 1221
4-bromo-5-fluoro-2-hydrazino-benzoic acid;hydrochlorideに関する追加情報
Introduction to 4-bromo-5-fluoro-2-hydrazino-benzoic acid;hydrochloride (CAS No. 1643156-18-6)
4-bromo-5-fluoro-2-hydrazino-benzoic acid;hydrochloride, with the CAS number 1643156-18-6, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of heterocyclic aromatic derivatives, characterized by its unique structural and functional properties. The presence of both bromo and fluoro substituents, along with a hydrazino group, makes it a versatile intermediate in the synthesis of various bioactive molecules.
The< strong> benzoic acid backbone of this compound provides a stable aromatic framework, which is further modified by the hydrazino group at the 2-position. This modification introduces a reactive site that can participate in various chemical transformations, making it valuable for the synthesis of more complex structures. The hydrochloride salt form enhances the solubility and stability of the compound, facilitating its use in solution-phase reactions and biological assays.
In recent years, there has been growing interest in exploring the pharmacological potential of< strong> 4-bromo-5-fluoro-2-hydrazino-benzoic acid;hydrochloride. Researchers have been particularly interested in its role as a precursor in the development of novel therapeutic agents. The bromo and fluoro substituents are known to influence the electronic properties and metabolic stability of drug candidates, making them attractive for medicinal chemistry applications.
One of the most compelling areas of research involving this compound is its application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By incorporating< strong> 4-bromo-5-fluoro-2-hydrazino-benzoic acid;hydrochloride into drug design, scientists have been able to develop molecules that specifically target these enzymes. For instance, studies have shown that derivatives of this compound can exhibit potent inhibitory activity against certain kinases, leading to promising results in preclinical models.
Another area where this compound has shown promise is in the development of antimicrobial agents. The unique structural features of< strong> 4-bromo-5-fluoro-2-hydrazino-benzoic acid;hydrochloride allow it to interact with bacterial enzymes and cellular components, disrupting essential metabolic processes. This has led to the discovery of novel compounds with broad-spectrum antimicrobial activity, which is particularly relevant in the face of increasing antibiotic resistance.
The< strong> hydrazino group in this compound is particularly noteworthy for its reactivity. It can participate in various chemical reactions, such as condensation reactions with aldehydes and ketones, forming Schiff bases. These Schiff bases have been investigated for their potential applications in catalysis and as ligands for metal complexes. The ability to form such diverse derivatives makes< strong> 4-bromo-5-fluoro-2-hydrazino-benzoic acid;hydrochloride a valuable building block for synthetic chemists.
In addition to its pharmacological applications, this compound has also been explored for its potential use in materials science. The presence of halogen substituents can influence the electronic properties of organic semiconductors and conductive polymers. Researchers have utilized derivatives of< strong> 4-bromo-5-fluoro-2-hydrazino-benzoic acid;hydrochloride to develop new materials with enhanced electrical conductivity and optical properties.
The synthesis of< strong> 4-bromo-5-fluoro-2-hydrazino-benzoic acid;hydrochloride involves multiple steps, each requiring careful optimization to ensure high yield and purity. The bromination and fluorination steps are critical and must be performed under controlled conditions to avoid unwanted side reactions. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce these substituents efficiently.
The hydrochloride salt form is typically obtained by treating the free base with hydrochloric acid under controlled conditions. This process not only enhances the solubility of the compound but also improves its stability during storage and transport. The resulting product is then purified using techniques such as recrystallization or column chromatography to meet pharmaceutical-grade standards.
In conclusion, 4-bromo-5-fluoro-2-hydrazino-benzoic acid;hydrochloride (CAS No. 1643156-18-6) is a multifaceted compound with significant potential in pharmaceutical research and beyond. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents. Additionally, its reactivity allows for the development of novel materials with enhanced electronic properties. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in synthetic chemistry and drug development.
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